molecular formula C7H8N2O2 B12965868 3-Amino-4-methoxypicolinaldehyde

3-Amino-4-methoxypicolinaldehyde

Cat. No.: B12965868
M. Wt: 152.15 g/mol
InChI Key: CGDRHKHNNNHZCS-UHFFFAOYSA-N
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Description

3-Amino-4-methoxypicolinaldehyde is an organic compound with the molecular formula C7H8N2O2 It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxypicolinaldehyde typically involves the following steps:

    Starting Material: The process begins with 3-nitro-4-methoxypicolinaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate.

    Purification: The product is purified by hot filtration and distillation to recover methanol, followed by cooling and filtration to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of reducing agents and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-Amino-4-methoxypicolinic acid.

    Reduction: 3-Amino-4-methoxypicolinalcohol.

    Substitution: Various amides and sulfonamides depending on the substituents used.

Scientific Research Applications

3-Amino-4-methoxypicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and methoxy groups can influence its binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methoxypicolinaldehyde is unique due to the combination of its functional groups and the pyridine ring structure

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-amino-4-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-4H,8H2,1H3

InChI Key

CGDRHKHNNNHZCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C=O)N

Origin of Product

United States

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